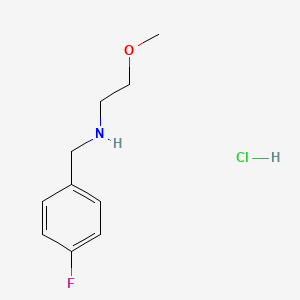amine hydrochloride CAS No. 1158644-06-4](/img/structure/B3086298.png)
[(2-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
説明
“(2-Ethoxyphenyl)methylamine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “(2-Ethoxyphenyl)methylamine hydrochloride” is not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “(2-Ethoxyphenyl)methylamine hydrochloride” are not available in the sources I have access to .科学的研究の応用
Chemical Warfare Agent Degradation Products
Research on the degradation products of chemical warfare agents (CWAs) assesses the formation, environmental fate, and toxicity of these compounds, including their persistence and mammalian toxicity. Such studies are crucial for environmental and occupational health, offering a framework for understanding how similar chemical compounds might degrade and interact with biological systems (Munro et al., 1999).
Carcinogen Metabolites
Investigations into human urinary carcinogen metabolites from tobacco offer insights into how specific compounds are metabolized and detected in biological systems. This research is significant for understanding the metabolic pathways of carcinogens and their biomarkers, potentially relevant for studying similar chemical compounds (Hecht, 2002).
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) process, particularly of vegetable oils, illustrates the application of chemical reactions to produce bio-based compounds with industrial potential. This research highlights the catalytic methods and functionalization of compounds, which could be related to the chemical modifications and applications of “(2-Ethoxyphenyl)methylamine hydrochloride” (Vanbésien et al., 2018).
Neurochemistry and Neurotoxicity
Studies on the neurochemistry and neurotoxicity of compounds, such as MDMA, provide a basis for understanding how structurally similar compounds might interact with the nervous system. This area of research explores the acute and long-term effects of neuroactive substances, their metabolic pathways, and their impact on behavior and physiology (McKenna & Peroutka, 1990).
These examples from the literature show a range of scientific investigations into the metabolism, environmental fate, and biological interactions of chemical compounds. While they do not directly address “(2-Ethoxyphenyl)methylamine hydrochloride,” they offer a glimpse into the complex world of chemical research and its applications in environmental health, toxicology, industrial chemistry, and neurobiology.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-15-13-8-6-5-7-12(13)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJDDHQJKCXTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



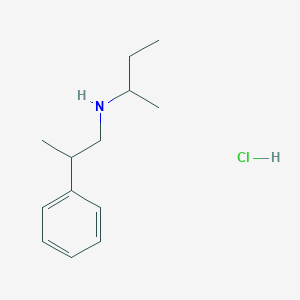
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)
![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)
amine hydrochloride](/img/structure/B3086245.png)
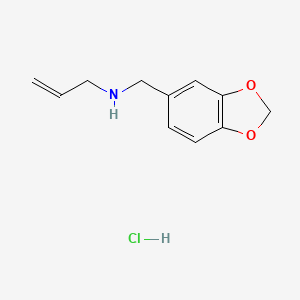
amine hydrochloride](/img/structure/B3086262.png)
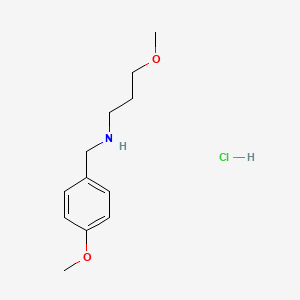

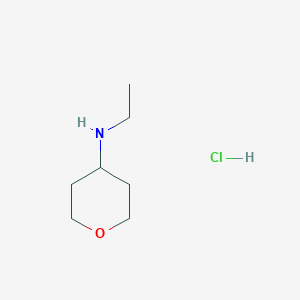
![(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086289.png)
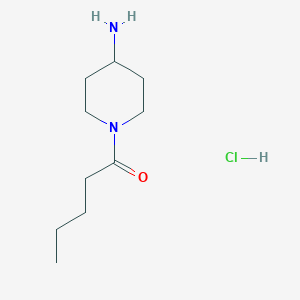
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
